molecular formula C12H17ClFN B1434857 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride CAS No. 1803603-46-4

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride

Cat. No. B1434857
M. Wt: 229.72 g/mol
InChI Key: SRCIMEDJIORSTL-UHFFFAOYSA-N
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Description

“3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride” is a fluorinated pyrrolidine derivative with an ethylphenyl group. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural and synthetic compounds with a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) with a fluorine atom and a 4-ethylphenyl group attached to the same carbon atom of the ring. The hydrochloride indicates that it is a salt, likely formed by the reaction of the pyrrolidine nitrogen with hydrochloric acid .


Chemical Reactions Analysis

Pyrrolidines are involved in various chemical reactions. They can act as bases, and their nitrogen atom can be protonated. They can also undergo N-alkylation and N-acylation reactions. The presence of the fluorine atom might influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the fluorine atom and the 4-ethylphenyl group. Fluorine is highly electronegative, which could influence the compound’s polarity, acidity/basicity, and reactivity .

Scientific Research Applications

1. Use in Medicinal Chemistry

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride derivatives are instrumental in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. For example, 4-Fluoropyrrolidine derivatives have been synthesized as synthons for medicinal applications, demonstrating their utility in this field (Singh & Umemoto, 2011).

2. Development of Bifunctional Building Blocks

The compound's derivatives are used to create bifunctional building blocks for fluorinated pharmaceutical compounds. This involves a synthesis process that yields 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, showcasing the compound's versatility in drug development (Verniest et al., 2010).

3. Synthesis of Antibacterial Agents

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride and its analogs are used in synthesizing antibacterial agents. For example, pyridonecarboxylic acids, which include amino- and hydroxy-substituted cyclic amino groups derived from this compound, have shown significant antibacterial activity (Egawa et al., 1984).

4. Involvement in Metabolic Activation Studies

Studies involving metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs containing a fluoropyrrolidine moiety have been conducted. This research is crucial for understanding the metabolic pathways and potential interactions of this class of compounds (Xu et al., 2004).

5. Synthesis of Fluorinated Compounds

The synthesis of various 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides has been achieved using the derivatives of this compound. This process demonstrates the compound's role in creating structurally diverse and potentially bioactive fluorinated compounds (Combettes et al., 2012).

6. Applications in Corrosion Inhibition

Research into corrosion inhibitors for industrial applications has also employed derivatives of 3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride. Such studies are crucial for developing more effective and environmentally friendly corrosion inhibitors (Gupta et al., 2017).

Safety And Hazards

The safety and hazards of this compound would depend on its structure and reactivity. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of fluorinated pyrrolidine derivatives is a potentially interesting area of research, given the wide range of biological activities of pyrrolidine compounds. Future research could focus on synthesizing this compound and studying its properties and biological activity .

properties

IUPAC Name

3-(4-ethylphenyl)-3-fluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12;/h3-6,14H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCIMEDJIORSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-3-fluoropyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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